N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorobenzenesulfonyl)acetamide
CAS No.: 895470-80-1
Cat. No.: VC8448547
Molecular Formula: C15H10ClFN2O3S3
Molecular Weight: 416.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895470-80-1 |
|---|---|
| Molecular Formula | C15H10ClFN2O3S3 |
| Molecular Weight | 416.9 g/mol |
| IUPAC Name | N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)sulfonylacetamide |
| Standard InChI | InChI=1S/C15H10ClFN2O3S3/c16-13-6-5-12(24-13)11-7-23-15(18-11)19-14(20)8-25(21,22)10-3-1-9(17)2-4-10/h1-7H,8H2,(H,18,19,20) |
| Standard InChI Key | CPOQYGCDLUUTRZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1F)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |
| Canonical SMILES | C1=CC(=CC=C1F)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |
Introduction
This compound is a synthetic organic molecule that likely belongs to the class of heterocyclic compounds containing thiazole and thiophene moieties. These structural motifs are commonly associated with biological activity, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a sulfonamide group suggests potential pharmacological relevance.
Structural Features
The molecular structure of the compound consists of:
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Thiazole ring: Known for its role in bioactivity due to its electron-rich nature.
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Thiophene ring: Often used in medicinal chemistry for enhancing lipophilicity and bioavailability.
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Sulfonamide group: Frequently found in drugs with antibacterial or enzyme-inhibitory activity.
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Fluorobenzene moiety: Fluorine atoms can improve metabolic stability and binding affinity in drug molecules.
Synthesis
While specific synthetic pathways for this compound are unavailable, similar compounds are typically synthesized via:
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Formation of thiazole derivatives: Using cyclization reactions involving thiourea and α-haloketones.
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Introduction of thiophene substituents: Via halogenation or coupling reactions.
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Sulfonamide functionalization: Through sulfonyl chloride intermediates reacting with amines or acetamides.
Antimicrobial Activity
Compounds containing thiazole and sulfonamide groups have been reported to exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.
Anti-inflammatory Effects
Sulfonamide derivatives have been explored as inhibitors of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in inflammatory pathways.
Analytical Characterization
To confirm the identity and purity of such compounds, standard techniques are employed:
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NMR Spectroscopy: For elucidating the molecular structure.
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Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy: For identifying functional groups.
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Elemental Analysis: To verify the composition.
Future Directions
Research into this compound could involve:
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Molecular Docking Studies: To predict interactions with biological targets.
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In Vitro Assays: Evaluating antimicrobial, anticancer, or anti-inflammatory activities.
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Structure-Activity Relationship (SAR) Studies: To optimize pharmacological properties.
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